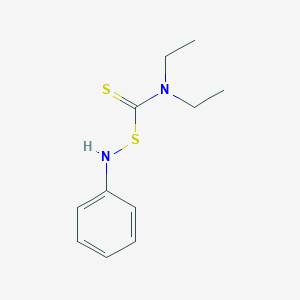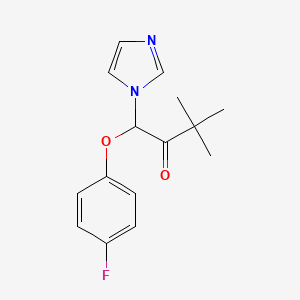
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is a synthetic organic compound that features a fluorophenoxy group, an imidazole ring, and a dimethylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.
Imidazole Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the fluorophenoxy intermediate reacts with an imidazole derivative.
Final Assembly: The final step involves the coupling of the imidazole-fluorophenoxy intermediate with a dimethylbutanone derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- 1-(4-Bromophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- 1-(4-Methylphenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Uniqueness
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
CAS No. |
54720-22-8 |
|---|---|
Molecular Formula |
C15H17FN2O2 |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 |
InChI Key |
PDQPARMDZSGDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


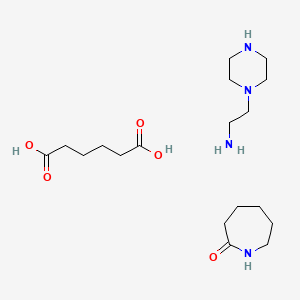
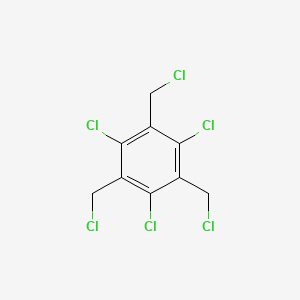

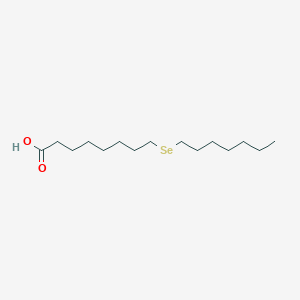

![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
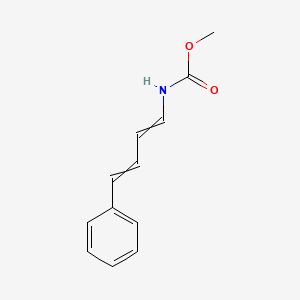
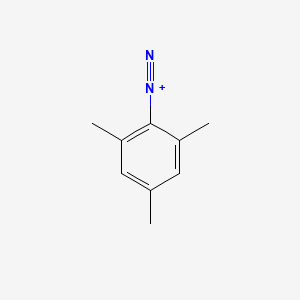
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
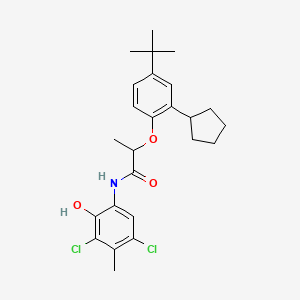
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
